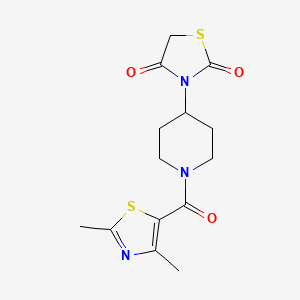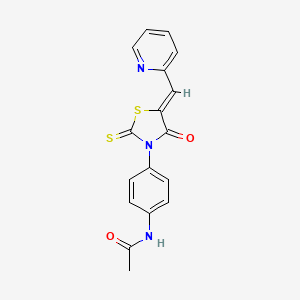
C11H12BrClN4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound C11H12BrClN4 is known as 3-bromo-5-{[4-(1-chloropropyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine . It has a molecular weight of 315.59678 g/mol .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions. Retrosynthetic analysis, a technique frequently applied in organic synthesis, could be used to design a synthesis route . This process involves working backward from the target molecule to identify potential precursors .
Molecular Structure Analysis
The structure of a molecule like C11H12BrClN4 can be analyzed using various spectroscopic techniques . Techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) can provide valuable information about the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving C11H12BrClN4 can be analyzed using various techniques. For instance, complex ion equilibria and complexometric titrations can be used to study the reactions of the compound . Additionally, the ReactionCode format can be used for reaction searching, analysis, classification, transform, and encoding/decoding .
Physical And Chemical Properties Analysis
The physical and chemical properties of C11H12BrClN4 can be analyzed using various techniques. For instance, thermal analysis techniques such as thermogravimetric analysis (TGA) can provide information about the thermal stability of the compound .
科学的研究の応用
Material Science and Catalysis
Compounds with complex molecular structures, including those similar to C11H12BrClN4, are frequently explored for their potential in material science and catalysis. For instance, studies on materials like Ca12Al14O33 (C12A7) highlight the importance of electrides in electronics and catalysis due to their unique electron-donating properties and structural frameworks. Such materials offer insights into doping processes that can modify electronic properties, opening new paths for the development of advanced catalytic systems and electronic devices (Salasin & Rawn, 2017).
Environmental Applications
Compounds structurally similar to C11H12BrClN4 may find applications in environmental science, particularly in CO2 reclamation and conversion processes. Research in this domain focuses on converting CO2 into useful chemicals like methanol, dimethyl ether, and others, utilizing various catalysts. This not only helps in addressing the challenges related to greenhouse gas emissions but also contributes to the sustainable production of chemicals (Yang & Wang, 2015).
Advanced Catalytic Systems
Exploring the interface of gold with metal carbides, such as in Au/TiC systems, demonstrates significant potential in catalysis, particularly for C1 chemistry processes like CO oxidation and CO2 hydrogenation. These systems benefit from the unique electronic interactions at the metal-support interface, enhancing catalytic activity and stability. Such research is pivotal for advancing low-temperature catalysis and developing new strategies for chemical synthesis and energy conversion (Rodríguez, 2020).
Chemical Education and Representation
In chemical education, understanding the representation of complex molecules, potentially including C11H12BrClN4, is crucial for students' comprehension of chemistry. Studies have developed criteria for evaluating chemical representations in textbooks, aiming to enhance learning by accurately presenting molecular structures and their behaviors. This research supports the effective teaching of chemistry, emphasizing the clarity and accuracy of chemical representations (Gkitzia, Salta, & Tzougraki, 2011).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Pharmacokinetics
Its metabolism and excretion pathways are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it may potentially have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Safety and Hazards
特性
IUPAC Name |
2-N-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4.ClH/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSOSLOMCPRXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)




![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)
![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)
![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)
![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)